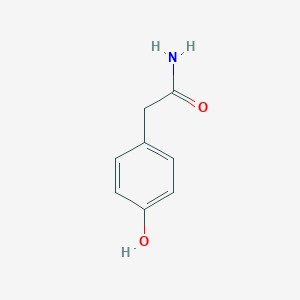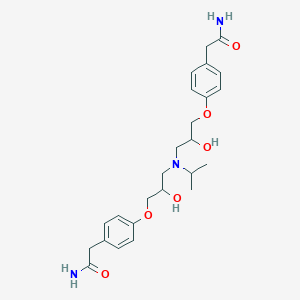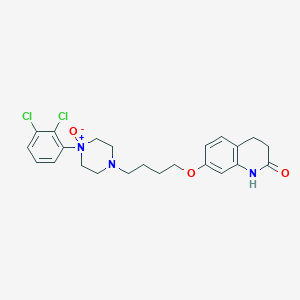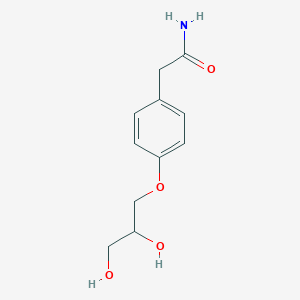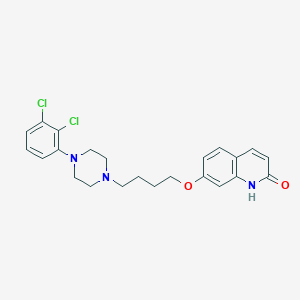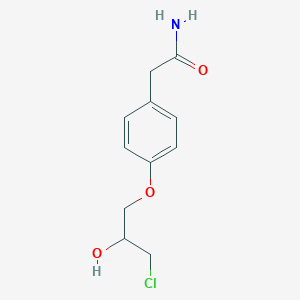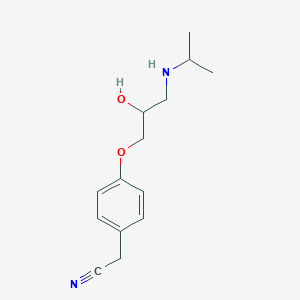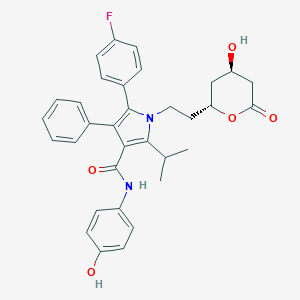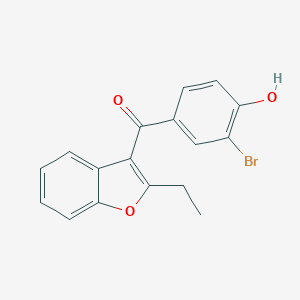
Bromobenzarone
説明
Bromobenzarone is a compound with the molecular formula C17H13BrO3 . It is an important fine organic chemical product, generally used in the synthesis of flame retardants, and can also be used as a solvent, analytical reagent, and intermediate synthesis of pharmaceuticals and pesticides .
Molecular Structure Analysis
The molecular weight of Bromobenzarone is 345.2 g/mol . The IUPAC name for Bromobenzarone is (3-bromo-4-hydroxyphenyl)- (2-ethyl-1-benzofuran-3-yl)methanone .
Chemical Reactions Analysis
Benzbromarone, a compound related to Bromobenzarone, is known to be metabolized predominantly by cytochrome P450(CYP)2C9 . The plasma concentrations of the parent compound in one subject exceeded those of the rest of the group, possibly indicating genetic differences in drug metabolism .
Physical And Chemical Properties Analysis
Bromobenzarone has a molecular weight of 345.2 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 3 . Its exact mass and monoisotopic mass are both 344.00481 g/mol .
科学的研究の応用
Uricosuric Agent
Bromobenzarone is a metabolite of Benzbromarone, which is one of the main uricosuric drugs currently used . Uricosuric agents are drugs that increase the excretion of uric acid in the urine, thus reducing the concentration of uric acid in the blood plasma. In this context, Bromobenzarone could potentially have similar uricosuric effects .
Gout Treatment
As a uricosuric agent, Bromobenzarone could potentially be used in the treatment of gout . Gout is a form of inflammatory arthritis characterized by recurrent attacks of a red, tender, hot, and swollen joint, caused by elevated levels of uric acid in the blood. The uricosuric action of Bromobenzarone could help lower these levels, thus alleviating the symptoms of gout .
Hyperuricemia Management
Hyperuricemia is a condition characterized by high levels of uric acid in the blood. It is often a precursor to gout. Given its potential uricosuric properties, Bromobenzarone could be used to manage hyperuricemia, preventing its progression to gout .
Pharmacokinetic Studies
Bromobenzarone has been used in pharmacokinetic studies to understand the metabolism of Benzbromarone . Such studies could provide valuable insights into how the body absorbs, distributes, metabolizes, and excretes the drug .
Metabolic Pathway Analysis
Bromobenzarone has been used to study the metabolic pathways of Benzbromarone . It was initially reported that Benzbromarone was debrominated to Bromobenzarone and Benzarone. However, recent studies have shown that hydroxylation is the primary metabolic pathway .
Genetic Differences in Drug Metabolism
The plasma concentrations of Benzbromarone in some individuals have been found to exceed those of the rest of the group, possibly indicating genetic differences in drug metabolism . As a metabolite of Benzbromarone, Bromobenzarone could potentially be used to further investigate these genetic differences .
作用機序
Target of Action
Bromobenzarone primarily targets the uric acid in the body . It is a uricosuric agent, meaning it increases the excretion of uric acid in the urine .
Mode of Action
Bromobenzarone interacts with its targets by decreasing the reabsorption of uric acid . This interaction results in a reduction of serum uric acid levels and an increase in urinary uric acid excretion .
Biochemical Pathways
Bromobenzarone affects the biochemical pathways related to purine metabolism . It has an effect on enzymes involved in purine metabolism, which contributes to its urate-lowering effect .
Pharmacokinetics
Bromobenzarone’s pharmacokinetics involve absorption, distribution, metabolism, and excretion (ADME). About 50% of a single, non-micronised dose is absorbed and dehalogenated in the liver to form bromobenzarone and benzarone . Excretion occurs primarily via the bile and faeces and to a lesser extent in the urine . Hydroxylation has been shown to be the primary metabolic pathway .
Result of Action
The result of Bromobenzarone’s action is a significant reduction in serum uric acid levels and an increase in urinary uric acid excretion . This makes it effective in the treatment of conditions like gout and hyperuricemia .
Action Environment
The action, efficacy, and stability of Bromobenzarone can be influenced by environmental factors. For instance, food intake can retard drug absorption . Additionally, concomitant administration of certain drugs like pyrazinamide or aspirin can decrease the effectiveness of Bromobenzarone .
特性
IUPAC Name |
(3-bromo-4-hydroxyphenyl)-(2-ethyl-1-benzofuran-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO3/c1-2-14-16(11-5-3-4-6-15(11)21-14)17(20)10-7-8-13(19)12(18)9-10/h3-9,19H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZXBNDIHSUZDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C=C3)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80915345 | |
| Record name | (3-Bromo-4-hydroxyphenyl)(2-ethyl-1-benzofuran-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80915345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94729-09-6 | |
| Record name | Bromobenzarone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094729096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-Bromo-4-hydroxyphenyl)(2-ethyl-1-benzofuran-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80915345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is benzbromarone metabolized in the human body?
A1: Benzbromarone undergoes hepatic metabolism, primarily resulting in two hydroxylated metabolites: 1'-hydroxybenzbromarone (M1) and 6-hydroxybenzbromarone (M2). [, ] These metabolites are formed through hydroxylation reactions. [] Contrary to previous assumptions, debrominated metabolites like bromobenzarone and benzarone are not detected in significant amounts. [, ]
Q2: How are benzbromarone and its metabolites excreted?
A2: Urinary excretion of benzbromarone and its metabolites is minimal. [] Research shows that biliary excretion plays a significant role in the elimination of benzbromarone, M1, and M2. [] This suggests a potential enterohepatic recirculation, influencing the drug's pharmacokinetics. []
Q3: Are there any known genetic polymorphisms affecting benzbromarone elimination?
A3: Yes, research suggests a genetically determined polymorphism influencing benzbromarone elimination from plasma, potentially inherited in an autosomal recessive manner. [] This highlights the importance of understanding individual variations in drug metabolism.
Q4: What analytical techniques are commonly used to study benzbromarone and its metabolites?
A4: Several analytical methods are employed to analyze benzbromarone and its metabolites. These include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and gas chromatography with electron capture detection (GC-ECD). [, , ] These techniques allow for the identification and quantification of these compounds in various biological matrices.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane](/img/structure/B194369.png)
